molecular formula C22H25N5O5S B12221641 N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide

N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide

Cat. No.: B12221641
M. Wt: 471.5 g/mol
InChI Key: FLOMAXQSBBKFIF-UHFFFAOYSA-N
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Description

N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonamide group, a tetrahydropyridazinyl moiety, and a hydrazinyl carbonyl linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrahydropyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group:

    Coupling Reactions: The final step involves coupling the tetrahydropyridazinyl moiety with the benzenesulfonamide derivative using hydrazine and carbonyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and tetrahydropyridazinyl compounds.

Uniqueness

  • The unique combination of the benzenesulfonamide group, tetrahydropyridazinyl moiety, and hydrazinyl carbonyl linkage sets this compound apart from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N,N-diethyl-3-[[(6-oxo-1-phenyl-4,5-dihydropyridazine-3-carbonyl)amino]carbamoyl]benzenesulfonamide

InChI

InChI=1S/C22H25N5O5S/c1-3-26(4-2)33(31,32)18-12-8-9-16(15-18)21(29)23-24-22(30)19-13-14-20(28)27(25-19)17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

FLOMAXQSBBKFIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NNC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3

Origin of Product

United States

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